![molecular formula C7H5BF3IO3 B599201 5-Iodo-2-trifluoromethoxyphenylboronic acid CAS No. 1256355-12-0](/img/structure/B599201.png)
5-Iodo-2-trifluoromethoxyphenylboronic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Iodo-2-trifluoromethoxyphenylboronic acid is represented by the InChI code1S/C7H5BF3IO3/c9-7(10,11)15-6-2-1-4(12)3-5(6)8(13)14/h1-3,13-14H
. The molecular weight is 331.83 . Physical And Chemical Properties Analysis
5-Iodo-2-trifluoromethoxyphenylboronic acid is a solid substance . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent, with the ortho isomer being the least acidic .Scientific Research Applications
Organic Synthesis
5-Iodo-2-trifluoromethoxyphenylboronic acid: is a valuable compound in organic synthesis. It is often used in Suzuki coupling reactions, which are pivotal for creating carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Drug Discovery
In the realm of drug discovery, this boronic acid derivative serves as a versatile building block. It can be used to introduce trifluoromethoxy phenyl motifs into drug candidates, which can significantly alter the biological activity and metabolic stability of these molecules .
Material Science
The compound finds its application in material science due to its ability to form stable covalent bonds with various substrates. This property is exploited in the development of functional materials, such as sensors or catalysts that require the incorporation of boronic acid functionalities .
Agricultural Research
In agricultural research, 5-Iodo-2-trifluoromethoxyphenylboronic acid can be utilized to synthesize novel compounds with potential use as pesticides or herbicides. The introduction of the trifluoromethoxy group can lead to compounds with enhanced activity and selectivity .
Environmental Studies
This compound is also used in environmental studies, particularly in the detection and quantification of various environmental pollutants. Its ability to interact with different chemical species makes it a useful reagent in analytical methods .
Biochemistry
In biochemistry, 5-Iodo-2-trifluoromethoxyphenylboronic acid is used to study protein interactions and enzyme activities. Boronic acids can reversibly bind to sugars and other diols, which is beneficial in enzyme inhibition studies and the development of biosensors .
Medical Research
The compound’s role in medical research is linked to its potential in developing diagnostic agents and therapeutics. Its boronic acid group can be used to create compounds that target specific biological pathways or structures within the body .
Chemical Engineering
In chemical engineering, this compound is applied in the synthesis of advanced materials and chemicals. Its unique properties enable the creation of novel catalysts and the modification of surface properties, which are crucial in various industrial processes .
Mechanism of Action
Boronic acids are a class of compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They are known for their versatility in various chemical reactions, most notably in the Suzuki-Miyaura cross-coupling . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, a key process in the synthesis of many organic compounds .
properties
IUPAC Name |
[5-iodo-2-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3IO3/c9-7(10,11)15-6-2-1-4(12)3-5(6)8(13)14/h1-3,13-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPPAYYLWWNTBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)I)OC(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681719 |
Source
|
Record name | [5-Iodo-2-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-trifluoromethoxyphenylboronic acid | |
CAS RN |
1256355-12-0 |
Source
|
Record name | [5-Iodo-2-(trifluoromethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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